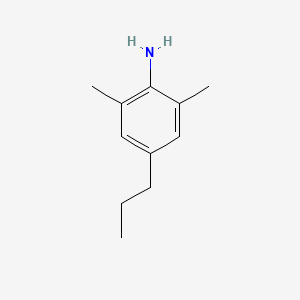![molecular formula C12H26O3Si B14340747 Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate CAS No. 93794-63-9](/img/structure/B14340747.png)
Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate is an organic compound that features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume . This compound is often used in organic synthesis due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The trimethylsilyl group can be introduced using trimethylsilyl chloride or bis(trimethylsilyl)acetamide as silylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification and silylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate has several applications in scientific research:
Biology: Utilized in the synthesis of biologically active molecules where the trimethylsilyl group can enhance the stability and solubility of the compounds.
Medicine: Investigated for its potential use in drug development due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating complex synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4,4-trimethylpentanoate: Lacks the trimethylsilyl group, making it less chemically inert.
Trimethylsilyl acetate: Contains a trimethylsilyl group but differs in the ester moiety.
Trimethylsilyl chloride: Used as a silylating agent but does not have the ester functionality.
Uniqueness
Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate is unique due to the presence of both the ester and trimethylsilyl groups, which confer distinct chemical properties. The trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
93794-63-9 |
|---|---|
Molekularformel |
C12H26O3Si |
Molekulargewicht |
246.42 g/mol |
IUPAC-Name |
methyl 3,4,4-trimethyl-3-trimethylsilyloxypentanoate |
InChI |
InChI=1S/C12H26O3Si/c1-11(2,3)12(4,9-10(13)14-5)15-16(6,7)8/h9H2,1-8H3 |
InChI-Schlüssel |
VIFZIEZUIBBAQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C)(CC(=O)OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


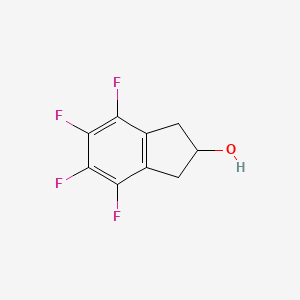
![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)
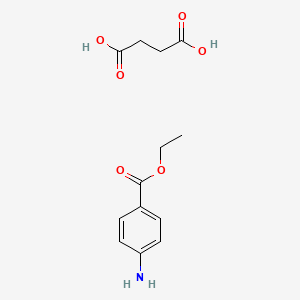
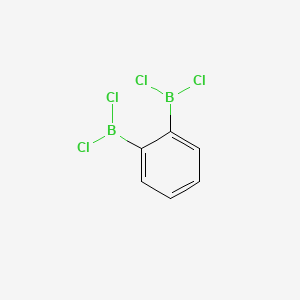
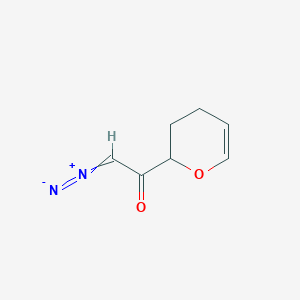
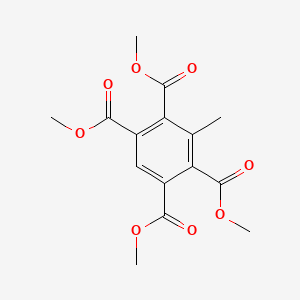
![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
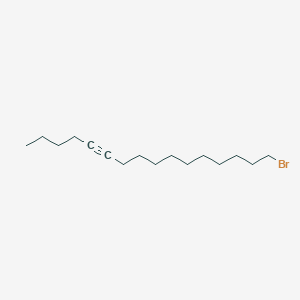
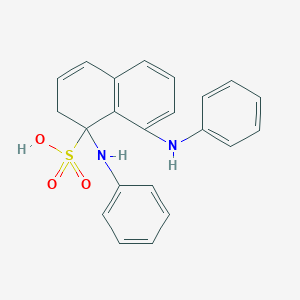

![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)

